molecular formula C34H26N6O12S3 B12740781 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid CAS No. 93940-48-8

4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid

Cat. No.: B12740781
CAS No.: 93940-48-8
M. Wt: 806.8 g/mol
InChI Key: WHROGSYIXXKQAJ-UHFFFAOYSA-N
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Description

4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can yield corresponding amines.

    Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a dye intermediate and in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a staining agent due to its azo groups, which bind to specific cellular components.

Medicine

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant colors make it suitable for textile and printing applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can participate in electron transfer reactions, while the hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid
  • 5-Hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthylamine

Uniqueness

The presence of multiple azo groups and sulfonic acid groups in 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid distinguishes it from similar compounds

Properties

CAS No.

93940-48-8

Molecular Formula

C34H26N6O12S3

Molecular Weight

806.8 g/mol

IUPAC Name

4-hydroxy-7-[[5-hydroxy-6-[(4-methyl-3-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C34H26N6O12S3/c1-18-7-8-24(17-27(18)53(44,45)46)38-40-31-29(55(50,51)52)16-20-14-23(10-12-26(20)33(31)42)36-34(43)35-22-9-11-25-19(13-22)15-28(54(47,48)49)30(32(25)41)39-37-21-5-3-2-4-6-21/h2-17,41-42H,1H3,(H2,35,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)

InChI Key

WHROGSYIXXKQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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